molecular formula C10H15N3O2 B13987012 2,4(1h,3h)-Pyrimidinedione, 5-(cyclohexylamino)- CAS No. 5177-53-7

2,4(1h,3h)-Pyrimidinedione, 5-(cyclohexylamino)-

Cat. No.: B13987012
CAS No.: 5177-53-7
M. Wt: 209.24 g/mol
InChI Key: WHMIGQGVTIZZPV-UHFFFAOYSA-N
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Description

5-(cyclohexylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of cyclohexylamine with a suitable pyrimidine precursor. One common method is the condensation of cyclohexylamine with barbituric acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylamino)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-(cyclohexylamino)-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(cyclohexylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(cyclohexylamino)-1H-pyrimidine-2,4-dione is unique due to the presence of both the cyclohexylamino group and the pyrimidine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

5177-53-7

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-(cyclohexylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h6-7,12H,1-5H2,(H2,11,13,14,15)

InChI Key

WHMIGQGVTIZZPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CNC(=O)NC2=O

Origin of Product

United States

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